molecular formula C14H9ClS B374541 3-Chlorodibenzo[b,f]thiepine

3-Chlorodibenzo[b,f]thiepine

Cat. No.: B374541
M. Wt: 244.74g/mol
InChI Key: PFIFLPCPKXRPQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorodibenzo[b,f]thiepine is a specialized chemical scaffold of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a seven-membered thiepine ring fused with two benzene rings and is functionalized with a chlorine atom at the 3-position, which serves as a reactive handle for further synthetic elaboration. The dibenzo[b,f]thiepine core is a sulfur-containing analog of the dibenzo[b,f]oxepine system, a structure found in several biologically active natural products and pharmaceutical compounds . This scaffold serves as a crucial precursor in the synthesis of complex polycyclic structures, such as various dibenzo[e,h]azulenes, which are valuable frameworks in materials science and drug discovery . In pharmaceutical research, closely related dibenzo-thiepine derivatives are recognized for their potent biological activities. For instance, the atypical antipsychotic drug zotepine is based on a chlorinated dibenzo[b,f]thiepine structure . The presence of the chlorine substituent on the thiepine ring can significantly influence the compound's electronic properties, metabolic stability, and its binding affinity to biological targets, making it a valuable asset for structure-activity relationship (SAR) studies . Researchers utilize this building block to develop novel therapeutic candidates, particularly in central nervous system (CNS) drug discovery and as potential microtubule-targeting agents, given the known activity of its structural analogs . FOR RESEARCH USE ONLY (RUO). Not for diagnostic, therapeutic, or any other human use. The information presented is for research and development purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9ClS

Molecular Weight

244.74g/mol

IUPAC Name

2-chlorobenzo[b][1]benzothiepine

InChI

InChI=1S/C14H9ClS/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)16-14(11)9-12/h1-9H

InChI Key

PFIFLPCPKXRPQA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C(S2)C=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(S2)C=C(C=C3)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chlorodibenzo B,f Thiepine

Strategic Approaches to the Dibenzo[b,f]thiepine Core Formation

The construction of the dibenzo[b,f]thiepine ring system is a complex synthetic challenge that has been addressed through several innovative strategies. These methods focus on the efficient formation of the central seven-membered ring, which contains a sulfur atom and a stilbene-like double bond. The specific placement of a chlorine atom at the 3-position requires the use of appropriately substituted precursors within these general synthetic frameworks.

Ring-Closing Metathesis (RCM) is a powerful and widely used method for the formation of unsaturated rings, including the seven-membered ring of the dibenzo[b,f]thiepine system. wikipedia.org This reaction involves the intramolecular metathesis of a precursor molecule containing two terminal alkene functionalities, which are joined by a suitable tether. organic-chemistry.org For the synthesis of the dibenzo[b,f]thiepine core, the required precursor is a bis(2-vinylphenyl) sulfide (B99878) derivative. The reaction is catalyzed by transition metal complexes, most commonly those based on ruthenium, such as Grubbs or Hoveyda-Grubbs catalysts. acs.org

The general RCM approach involves the synthesis of a diaryl sulfide where each aryl ring bears a vinyl group ortho to the sulfur bridge. When this diene is treated with an appropriate catalyst, the seven-membered ring is formed with the concurrent release of volatile ethylene, which drives the reaction to completion. wikipedia.org To produce 3-Chlorodibenzo[b,f]thiepine, the synthesis would begin with a chlorinated precursor, such as 1-chloro-4-(2-vinylphenylthio)-2-vinylbenzene.

While direct RCM to a dibenzo[b,f]thiepine has been explored, related systems have been successfully synthesized. For instance, the RCM of bis(2-vinylphenyl) sulfone using a second-generation Hoveyda-Grubbs catalyst furnished dibenzo[b,f]thiepine 5,5-dioxide in excellent yield. acs.org This demonstrates the viability of the RCM strategy for forming the core ring structure.

CatalystSubstrateProductYieldReference
Hoveyda-Grubbs 2nd Gen.Bis(2-vinylphenyl) sulfoneDibenzo[b,f]thiepine 5,5-dioxideExcellent acs.org

The intramolecular Mizoroki–Heck reaction is a potent palladium-catalyzed carbon-carbon bond-forming process used for constructing cyclic and polycyclic systems. chim.itnih.gov This reaction facilitates the cyclization of a precursor containing both an aryl or vinyl halide (or triflate) and an alkene moiety within the same molecule. mdpi.com For the synthesis of the dibenzo[b,f]thiepine skeleton, a suitable precursor would be a 2-halo-2'-vinyldiphenyl sulfide.

In this approach, an active palladium(0) species undergoes oxidative addition into the aryl-halide bond. The resulting arylpalladium complex then undergoes an intramolecular migratory insertion across the tethered vinyl group. princeton.edu A subsequent β-hydride elimination step forms the endocyclic double bond of the thiepine (B12651377) ring and regenerates the palladium(0) catalyst. chim.it The synthesis of this compound via this route would necessitate a precursor such as 2-bromo-5-chloro-2'-vinyldiphenyl sulfide.

This strategy has been applied to the synthesis of dibenzo[b,f]thiepines, although challenges with regioselectivity can arise. Domino reactions involving a Mizoroki–Heck cyclization have been reported to produce mixtures of the desired 7-endo cyclized product (dibenzo[b,f]thiepine) and a 6-exo cyclized isomer. nih.gov

The McMurry reaction is a reductive coupling of two carbonyl groups (aldehydes or ketones) to form an alkene, using low-valent titanium reagents. wikipedia.orgorganic-chemistry.org This method is particularly effective for intramolecular reactions to form cyclic alkenes. A concise and effective strategy for synthesizing the parent dibenzo[b,f]thiepin (B8686691) employs an intramolecular McMurry coupling as the key ring-forming step. acs.orgnih.gov

The precursor for this reaction is a bis(2-formylphenyl) sulfide, a dialdehyde (B1249045) in which the two formyl groups are positioned to be coupled. acs.org This precursor is treated with a low-valent titanium species, typically generated in situ from TiCl₃ and a reducing agent like LiAlH₄, or from TiCl₄ and zinc powder. wikipedia.orgthieme-connect.de The reaction proceeds through a pinacolate intermediate which is subsequently deoxygenated by the oxophilic titanium reagent to yield the central double bond of the dibenzo[b,f]thiepine ring. organic-chemistry.org To obtain this compound, the required precursor would be 2-(2-formylphenylthio)-5-chlorobenzaldehyde. This approach offers a direct route to the final scaffold from a readily prepared dialdehyde. acs.org

PrecursorReagentsProductYieldReference
Bis(2-formylphenyl) sulfideTiCl₄, Zn, PyridineDibenzo[b,f]thiepin62% acs.org

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org It serves as a key initial step in a multi-step synthesis of dibenzo[b,f]thiepines, specifically for constructing the necessary bis(aryl) sulfide precursors required for subsequent cyclization reactions like the McMurry coupling. acs.orgnih.gov

The strategy involves using a directing metalation group (DMG), such as an acetal (B89532), on an aromatic ring. The DMG directs a strong base, typically an organolithium reagent like n-butyllithium, to selectively deprotonate the ortho-position. wikipedia.org The resulting aryllithium species is then trapped with a sulfur electrophile, such as bis(phenylsulfonyl) sulfide, to construct the symmetrical bis(aryl) sulfide core. acs.org For the synthesis of a precursor for this compound, one would start with a halogenated aromatic aldehyde acetal, for example, derived from 4-chlorobenzaldehyde. Following the ortho-lithiation and reaction with the sulfur source, the acetal groups are hydrolyzed back to aldehydes, yielding the dialdehyde precursor ready for the final ring-closing step. acs.org

The combination of an Ullmann coupling and a Friedel–Crafts reaction represents a more classical approach to building the dibenzo[b,f]thiepine framework. The Ullmann reaction is a copper-catalyzed coupling used to form aryl-aryl or aryl-heteroatom bonds. wikipedia.orgorganic-chemistry.org In this context, it can be used to construct the central diaryl sulfide linkage.

A typical sequence would involve the Ullmann coupling of an appropriate aryl halide with a thiophenol derivative to form the diaryl sulfide precursor. nih.gov For instance, coupling 2-bromobenzenethiol with a substituted halobenzene. To introduce the functionality needed for the subsequent cyclization, this diaryl sulfide would then be elaborated. For example, a precursor such as 2-(2-arythiophenyl)acetic acid can undergo an intramolecular Friedel–Crafts acylation in the presence of a strong acid to form the seven-membered ring and a ketone functionality, which can be further modified to generate the final double bond. docsity.com The synthesis of the 3-chloro derivative would require incorporating a chlorine atom on one of the initial aryl precursors used in the Ullmann coupling.

Modern palladium-catalyzed cross-coupling reactions provide a highly efficient and versatile alternative to the classical Ullmann reaction for the formation of C-S bonds. rsc.org Reactions such as the Buchwald-Hartwig amination have been adapted for thioetherification, enabling the coupling of aryl halides or triflates with thiols under relatively mild conditions. nih.gov

This methodology is primarily used to construct the key bis(aryl) sulfide precursors that are subsequently cyclized using one of the methods described above (e.g., McMurry coupling or Heck reaction). The high functional group tolerance and broad substrate scope of palladium catalysis make it an attractive method for preparing complex or highly functionalized precursors. mit.edu To create a precursor for this compound, a palladium-catalyzed coupling could be performed between a thiol such as 2-mercaptobenzaldehyde (B1308449) and an appropriately substituted aryl halide like 1-bromo-2-formyl-4-chlorobenzene. This would directly yield the dialdehyde needed for a subsequent McMurry coupling.

Nucleophilic Aromatic Substitution (SNAr) Pathways in Dibenzo[b,f]thiepine Synthesis

Nucleophilic aromatic substitution (SNAr) presents a potential, though less direct, pathway to certain substituted dibenzo[b,f]thiepines. In a hypothetical SNAr approach to a precursor for this compound, one might envision the reaction of a highly activated aromatic ring with a suitable sulfur nucleophile. For instance, a dinitro-substituted aromatic compound could undergo substitution with a thiol, followed by further transformations to construct the thiepine ring. However, this pathway is not commonly employed for the direct synthesis of the dibenzo[b,f]thiepine core itself, which is more frequently assembled via intramolecular cyclization reactions.

Regioselective Chlorination Methodologies for this compound

Achieving regioselective chlorination at the 3-position of the dibenzo[b,f]thiepine system requires careful consideration of the directing effects of the existing functionalities and the choice of chlorinating agent.

Direct Halogenation Techniques on the Dibenzo[b,f]thiepine System

Direct electrophilic chlorination of the parent dibenzo[b,f]thiepine ring system is a conceivable route. However, controlling the regioselectivity of such a reaction can be challenging. The electronic properties of the tricycle, influenced by the sulfur atom and the benzene (B151609) rings, will dictate the positions most susceptible to electrophilic attack. Without specific directing groups, a mixture of isomers is likely to be formed. Common chlorinating agents for such transformations include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), often in the presence of a Lewis acid catalyst. The reaction conditions would need to be carefully optimized to favor the formation of the 3-chloro isomer. Research on the electrophilic chlorination of the closely related dibenzo-p-dioxin (B167043) and dibenzofuran (B1670420) has shown that chlorination primarily favors the 2, 3, 7, and 8 positions, suggesting that the 3-position in dibenzo[b,f]thiepine could be a site of electrophilic attack. nih.gov

Precursor Chlorination and Subsequent Cyclization Strategies

A more controlled and widely applicable approach involves the chlorination of a suitable precursor prior to the formation of the thiepine ring. This strategy allows for the unambiguous placement of the chlorine atom at the desired position. A key intermediate for this approach would be a chlorinated derivative of a diaryl sulfide.

For instance, the synthesis could commence with the preparation of a diaryl sulfide bearing a chlorine atom on one of the phenyl rings at the position that will ultimately become the 3-position of the dibenzo[b,f]thiepine. This chlorinated diaryl sulfide can then be subjected to reactions that build the seven-membered ring.

Synthesis of Chlorinated Diaryl Sulfide Intermediates for Thiepine Ring Closure

The synthesis of the requisite chlorinated diaryl sulfide intermediates is a critical step in this synthetic strategy. A common method for the formation of diaryl sulfides is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with a thiophenol. nih.gov To synthesize a precursor for this compound, one could react a chlorinated aryl halide with a thiophenol derivative.

Alternatively, transition-metal-free methods for the synthesis of diaryl sulfides have gained prominence. These methods often involve the reaction of an aryl halide with a sulfur nucleophile under basic conditions or the use of hypervalent iodine reagents. nih.govnih.gov

A plausible route to a key intermediate, 2-((4-chlorophenyl)thio)benzoic acid, involves the reaction of 2-halobenzoic acids with 4-chlorothiophenol. For example, the reaction of lithium 2-chlorobenzoate (B514982) with lithium 4-chlorothiophenoxide can yield the desired diaryl sulfide. organic-chemistry.org

Table 1: Synthesis of Chlorinated Diaryl Sulfide Precursors

Reactant 1 Reactant 2 Method Product Reference
2-Chlorobenzoic acid 4-Chlorothiophenol Ullmann Condensation 2-((4-Chlorophenyl)thio)benzoic acid organic-chemistry.org
2-Iodobenzoic acid 4-Chlorothiophenol Copper-catalyzed coupling 2-((4-Chlorophenyl)thio)benzoic acid nih.gov

Once the chlorinated diaryl sulfide is obtained, the next step is the intramolecular cyclization to form the thiepine ring. A powerful method for this transformation is the intramolecular Friedel-Crafts acylation. For example, 2-((4-chlorophenyl)thio)benzoic acid can be converted to its acid chloride, which can then undergo intramolecular cyclization in the presence of a Lewis acid like aluminum chloride to yield 3-chlorodibenzo[b,f]thiepin-10(11H)-one. The resulting ketone can then be reduced and dehydrated to afford this compound.

Novel Synthetic Routes and Green Chemistry Considerations in this compound Preparation

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. In the context of this compound synthesis, this translates to exploring transition-metal-free reactions and atom-economical steps.

Transition-Metal-Free Synthetic Protocols

As mentioned, the synthesis of the diaryl sulfide precursors can be achieved without the use of transition metals. nih.govnih.govnih.govnih.govdoi.org These methods often rely on the activation of one of the aromatic rings towards nucleophilic attack or the use of radical-mediated processes. For instance, the reaction of an o-halovinylbenzene with a sulfur source can lead to the formation of a benzothiophene (B83047) ring system in a transition-metal-free manner, a strategy that could potentially be adapted for the synthesis of the dibenzo[b,f]thiepine core. organic-chemistry.org

Furthermore, intramolecular dehydrogenative C-S bond coupling reactions, often promoted by hypervalent iodine reagents, provide a metal-free avenue for the formation of sulfur-containing heterocycles. nih.govnih.gov The application of such a strategy to a suitable open-chain precursor could provide a direct route to the dibenzo[b,f]thiepine ring system.

Table 2: Comparison of Synthetic Strategies

Strategy Key Reactions Advantages Disadvantages
Direct Chlorination Electrophilic Aromatic Substitution Potentially shorter route Poor regioselectivity, formation of isomers
Precursor Chlorination Diaryl sulfide formation, Intramolecular Friedel-Crafts Acylation High regioselectivity, well-established reactions Longer synthetic sequence

Cascade and One-Pot Reaction Sequences for Enhanced Efficiency

One notable approach for the synthesis of the dibenzo[b,f]thiepine core involves a multi-step sequence that has been investigated for its potential to be conducted in a one-pot fashion. This strategy often centers around a palladium-catalyzed intramolecular Mizoroki–Heck reaction. nih.gov In such a sequence, a suitably substituted styrene (B11656) intermediate is cyclized to form the seven-membered thiepine ring. nih.gov

The general course of this type of reaction involves the initial synthesis of a styrene derivative, which is then subjected to an intramolecular Heck reaction to form the dibenzo[b,f]thiepine skeleton. nih.gov However, a significant challenge in this approach is achieving high selectivity for the desired 7-membered ring product over other potential cyclization products. nih.gov Research in the analogous dibenzo[b,f]azepine series has shown that careful selection of ligands and reaction conditions can influence the regioselectivity of the cyclization. nih.gov While the conversion in these reactions can be high, the yield of the desired dibenzo[b,f]thiepine can be compromised by the formation of a 6-membered ring byproduct. nih.gov

For the synthesis of this compound via such a route, the starting materials would need to be appropriately substituted with a chlorine atom at the desired position. The efficiency of the cascade would depend on the compatibility of the chloro substituent with the conditions of the multi-step sequence.

Below is a representative data table outlining the key parameters of a Mizoroki–Heck based approach to the dibenzo[b,f]thiepine core, based on analogous reactions in the literature.

Parameter Description Challenges & Considerations
Starting Materials Substituted styrene precursorSynthesis of the precursor can be multi-step.
Catalyst Palladium-based (e.g., Pd(OAc)₂)Ligand choice is crucial for selectivity.
Solvent High-boiling point aprotic solvents (e.g., DMF, Toluene)Needs to be compatible with all steps in the cascade.
Base Inorganic or organic bases (e.g., K₂CO₃, Et₃N)Stoichiometry and strength can affect yield.
Temperature Typically elevated (80-140 °C)Required to drive the intramolecular cyclization.
Yield Variable, often moderateCan be impacted by the formation of byproducts.
Selectivity ModerateA key challenge is controlling the regioselectivity.

This table presents generalized data for the synthesis of the dibenzo[b,f]thiepine core via a Mizoroki–Heck reaction pathway and is intended for illustrative purposes.

Further research into ligand development and reaction optimization is necessary to improve the efficiency and selectivity of one-pot syntheses for the dibenzo[b,f]thiepine scaffold, which could then be applied to the targeted synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of 3 Chlorodibenzo B,f Thiepine

Degradation Pathways and Stability Studies of 3-Chlorodibenzo[b,f]thiepine

The stability of dibenzo[b,f]thiepine derivatives is a critical aspect of their chemical profile. Studies on related compounds, such as Zotepine (B48254), which features an 8-chlorodibenzo[b,f]thiepin moiety, provide insights into the potential degradation pathways of this compound under various conditions.

Oxidative Transformations and Resulting Degradation Products

The sulfur atom in the thiepine (B12651377) ring is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. In the case of olanzapine, a structurally related thieno[b,f]diazepine, oxidation of the thiophene (B33073) ring has been observed to result in significant degradation products. nih.gov For dibenzo[b,f]thiepine derivatives, oxidation can be intentionally performed to create sulfinyl or sulfonyl compounds. evitachem.com

A study on the oxidative degradation of lansoprazole, another sulfur-containing heterocyclic compound, identified several oxidative degradation impurities using high-resolution mass spectrometry. scirp.org Similarly, for byjus.combenzothieno[3,2-b] byjus.combenzothiophene (B83047) (BTBT) derivatives, oxidation with agents like m-chloroperoxybenzoic acid (m-CPBA) leads to the formation of S-oxides, which significantly alters the electronic and structural properties of the molecule. researchgate.net While specific studies on the oxidative degradation products of this compound are not extensively documented in the reviewed literature, it is reasonable to infer that oxidation would primarily target the sulfur atom, leading to the formation of this compound-S-oxide and this compound-S,S-dioxide.

Potential Oxidative Degradation Products of this compound
This compound-S-oxide
This compound-S,S-dioxide

Photolytic Degradation Processes and Photoreaction Mechanisms

Photolytic degradation is a significant pathway for the decomposition of many pharmaceutical compounds. A study on Zotepine, which contains the 8-chlorodibenzo[b,f]thiepin core, revealed that the compound is susceptible to degradation under photolytic stress conditions. researchgate.net The degradation of Zotepine solution was observed to be 25% within 3 hours of exposure to light. researchgate.net One of the identified degradation products under photolytic (and acidic) conditions was (8-chlorodibenzo[b,f]thiepin-10-yl)oxonium. researchgate.net The photo-oxygenation of related sulfur-containing heterocycles can also lead to the formation of epoxides and diperoxides. epdf.pub Given these findings, it is likely that this compound also undergoes photolytic degradation, potentially involving reactions at the thiepine ring and the chloro-substituent.

Hydrolytic Stability under Acidic and Basic Conditions

The hydrolytic stability of a compound is crucial for its shelf-life and behavior in aqueous environments. Research on Zotepine has shown that the drug is unstable under acidic conditions but remains stable under basic and neutral conditions. researchgate.net Significant degradation was observed in acidic media, leading to the formation of degradation products such as (8-chlorodibenzo[b,f]thiepin-10-yl)oxonium. researchgate.netresearchgate.net Conversely, the compound showed no significant degradation in basic solutions. While this data pertains to a derivative with the chloro-substituent at the 8-position, it suggests that the dibenzo[b,f]thiepine ring system is prone to acid-catalyzed hydrolysis, a characteristic that is likely shared by this compound. The stability in basic conditions indicates resistance to base-mediated hydrolytic cleavage.

Reaction Mechanisms Involving the Thiepine Ring and the 3-Chloro Substituent

The reactivity of this compound is centered around the aromatic rings and the chloro-substituent, allowing for a variety of chemical transformations.

Nucleophilic Substitution Reactions at the Chlorine Center

The chlorine atom on the aromatic ring of this compound can potentially undergo nucleophilic aromatic substitution (SNAr), where it is replaced by a nucleophile. evitachem.com This type of reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. In the case of this compound, the thiepine ring's electronic properties and the reaction conditions would be crucial in determining the feasibility of such a substitution. While specific examples for the 3-chloro isomer are scarce in the reviewed literature, nucleophilic substitution of a chlorine atom is a known reaction for chloro-substituted dibenzo[b,f]oxepin derivatives. researchgate.net

Valence Isomerization and Ring Contraction Mechanisms of the Thiepine Ring

The seven-membered thiepine ring is inherently notable for its potential for valence isomerization and subsequent ring contraction. Unsubstituted thiepines are typically thermally unstable, readily extruding sulfur to form benzene (B151609). wikipedia.org This transformation is understood to proceed through a key intermediate, the bicyclic thianorcaradiene (also referred to as benzene episulfide), which is formed via a valence isomerization equilibrium. researchgate.netwikipedia.org Once formed, this intermediate can irreversibly lose the sulfur atom in a cheletropic extrusion reaction to yield the corresponding six-membered aromatic ring.

However, the stability of the thiepine ring is significantly enhanced by the fusion of aromatic rings. researchgate.net In the case of dibenzo[b,f]thiepines, the benzannulation on both sides of the seven-membered ring results in a thermally robust system. researchgate.net This increased stability disfavors the valence isomerization to the thianorcaradiene intermediate, making the dibenzo[b,f]thiepine core a stable structural motif found in numerous compounds. researchgate.net

Despite this enhanced stability, under specific conditions such as high temperatures in the presence of a catalyst like copper bronze, the ring contraction of dibenzo[b,f]thiepine derivatives can be induced. beilstein-journals.org This process involves the extrusion of the sulfur atom to yield a phenanthrene (B1679779) derivative, demonstrating that the fundamental isomerization-extrusion pathway remains accessible, albeit under more forcing conditions compared to simple monocyclic thiepines. beilstein-journals.org Theoretical studies on this thiepine–thianorcaradiene valence isomerization continue to be an area of academic interest. researchgate.netresearchgate.net

Mechanistic Elucidation via Isotopic Labeling and Kinetic Studies

The precise elucidation of reaction mechanisms, such as the valence isomerization and functional group interconversions of this compound, relies on detailed mechanistic studies. While specific kinetic and isotopic labeling reports on the isomerization of this compound are not extensively documented in the literature, the principles of these techniques are well-established for understanding such transformations in related chemical systems.

Kinetic Studies: Kinetic analysis is fundamental to determining reaction rates and understanding the energy barriers associated with a chemical process. For a process like valence isomerization, variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy would be a powerful tool. By monitoring the spectra at different temperatures, one could potentially observe the equilibrium between the dibenzo[b,f]thiepine and its thianorcaradiene valence isomer, allowing for the calculation of thermodynamic parameters like the free energy of activation (ΔG‡). Kinetic trapping experiments, where a reactive species is added to intercept a transient intermediate, could also provide evidence for the existence of the thianorcaradiene intermediate.

Isotopic Labeling: Isotopic labeling is a definitive method for tracing the pathways of atoms through a reaction. numberanalytics.comscripps.eduthieme-connect.de By strategically replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C, ¹⁸O, ²H), its final position in the product can be determined, providing unambiguous evidence for a proposed mechanism. For instance, in studying nucleophilic aromatic substitution, the use of chlorobenzene (B131634) labeled with ¹³C at the carbon atom bearing the chlorine provided strong evidence for an elimination-addition mechanism involving a symmetrical benzyne (B1209423) intermediate. scribd.com Similarly, to investigate the mechanism of oxidation at the sulfur atom of this compound, experiments using ¹⁸O-labeled oxidants (like H₂¹⁸O₂) could confirm that the oxygen atom in the resulting sulfoxide (B87167) or sulfone originates from the oxidant. researchgate.netnumberanalytics.com Such studies are crucial for distinguishing between different potential mechanistic pathways.

Reactivity in Functional Group Interconversions on this compound

The this compound molecule possesses several sites amenable to chemical modification, including the sulfur heteroatom and the aromatic rings. These functional group interconversions are key for synthesizing derivatives with altered physicochemical and biological properties.

Reactions at the Sulfur Heteroatom (e.g., Sulfoxide and Sulfone Formation)

The sulfur atom in the thiepine ring is a readily accessible site for oxidation. As a thioether, it can be chemoselectively oxidized to form the corresponding sulfoxide and, with further oxidation, the sulfone. jchemrev.com These reactions are significant as they can modulate the electronic properties and three-dimensional structure of the molecule.

The oxidation of dibenzo[b,f]thiepine derivatives to their S-oxides and S,S-dioxides (sulfones) is well-documented. researchgate.netresearchgate.netthieme-connect.com For example, Zotepine, which contains a 2-chloro-dibenzo[b,f]thiepin core, can be oxidized with meta-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding N,S-dioxide. thieme-connect.com A wide variety of oxidizing agents can be employed for the conversion of sulfides to sulfoxides and sulfones, with the choice of reagent and reaction conditions determining the selectivity of the outcome. jchemrev.comorganic-chemistry.org Electrochemical oxidation also presents a viable method for these transformations. nih.gov

Table 1: Selected Reagents for the Oxidation of Sulfides to Sulfoxides and Sulfones

Reagent(s) Product Selectivity Typical Conditions Reference(s)
Hydrogen Peroxide (H₂O₂) Sulfoxide or Sulfone Catalytic; Temperature and catalyst control selectivity. organic-chemistry.orgmdpi.com
m-Chloroperoxybenzoic acid (m-CPBA) Sulfoxide or Sulfone Stoichiometric; 1 equivalent for sulfoxide, >2 for sulfone. thieme-connect.comorganic-chemistry.org
Sodium Chlorite (NaClO₂) / Hydrochloric Acid (HCl) Sulfone Organic solvents. organic-chemistry.org
Chromic Acid (CrO₃) / Pyridine Sulfoxide Non-aqueous environment prevents over-oxidation to sulfone. jchemrev.com
Nitric Acid (HNO₃) derivatives Sulfoxide Can be effective, but risk of aromatic nitration. jchemrev.com
Electrochemical Oxidation Sulfoxide or Sulfone Controlled by current and solvent. nih.gov

Modification of Aromatic Ring Substituents

The aromatic rings of the this compound scaffold can also undergo functional group modifications, primarily through nucleophilic or electrophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The direct displacement of the chlorine atom by a nucleophile is generally challenging on an unactivated aryl chloride. Such SNAr reactions typically proceed via an addition-elimination mechanism which requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. pressbooks.pub In the absence of such activating groups, substitution can sometimes be forced under harsh conditions (high temperature and pressure) with strong nucleophiles, proceeding through a highly reactive benzyne intermediate via an elimination-addition mechanism. scribd.compressbooks.pub For a related compound, 2-chlorodibenzo[b,f]thiepin-10(11H)-one, it has been suggested that the chlorine atom can be replaced by nucleophiles under suitable conditions. evitachem.com

Electrophilic Aromatic Substitution (SEAr): The electron-rich benzene rings are susceptible to electrophilic attack, allowing for the introduction of new functional groups. beilstein-journals.org Classical SEAr reactions include nitration, halogenation, Friedel-Crafts acylation and alkylation, and formylation. beilstein-journals.orgrsc.org The regiochemical outcome of such substitutions on the this compound ring system would be directed by the combined electronic and steric effects of the existing chloro-substituent (an ortho-, para-director) and the sulfur-bridged ring system. For example, formylation and bromination have been successfully carried out on related indolo[3,2-b]carbazole (B1211750) systems. beilstein-journals.org

Structural Elucidation and Advanced Characterization Techniques for 3 Chlorodibenzo B,f Thiepine

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

The ¹H NMR spectrum of 3-Chlorodibenzo[b,f]thiepine is expected to reveal distinct signals for each of the nine protons, distributed between the aromatic and olefinic regions. The protons on the two benzene (B151609) rings and the central seven-membered thiepine (B12651377) ring will exhibit characteristic chemical shifts and coupling patterns.

The presence of the chlorine atom at the C-3 position will deshield adjacent protons and influence the splitting patterns of the protons on that benzene ring. The olefinic protons on the thiepine ring (H-10 and H-11) are anticipated to appear as a pair of doublets due to vicinal coupling, a characteristic feature of the dibenzo[b,f]thiepine core. mdpi.com The aromatic protons would likely appear in the range of 7.0-8.0 ppm.

Predicted ¹H NMR Data for this compound: (Note: This is a hypothetical table based on known values for similar structures. Actual experimental values may vary.)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-10, H-11~7.0 - 7.2d, d~11 (cis)
Aromatic Protons~7.2 - 7.8m, d, dd7-9 (ortho), 2-3 (meta)

d = doublet, m = multiplet, dd = doublet of doublets

A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show 14 distinct signals, corresponding to each unique carbon atom in the molecule. The carbon atom directly bonded to the chlorine (C-3) would exhibit a characteristic chemical shift, and its signal intensity might be lower due to the influence of the quadrupolar chlorine nucleus. The olefinic carbons (C-10 and C-11) and the quaternary carbons involved in the ring fusions would also have distinctive chemical shifts.

Predicted ¹³C NMR Data for this compound: (Note: This is a hypothetical table based on known values for similar structures. Actual experimental values may vary.)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3 (C-Cl)~130 - 135
Other Aromatic CH~125 - 132
Olefinic CH (C10/11)~130 - 135
Quaternary Carbons~135 - 145

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would be crucial for tracing the connectivity of protons within each aromatic ring and confirming the coupling between the H-10 and H-11 olefinic protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation spectrum links protons to the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to molecular vibrations. For this compound, the IR spectrum would be dominated by absorptions characteristic of the aromatic rings and the carbon-carbon double bond in the thiepine ring. The C-Cl stretching vibration would also be a key diagnostic feature.

Predicted Characteristic IR Absorption Bands for this compound: (Note: This is a hypothetical table based on established correlation charts. Actual experimental values may vary.)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
C=C Stretch (Aromatic)1600 - 1450Medium-Strong
C=C Stretch (Olefinic)~1640Medium
C-S Stretch~700 - 600Medium
C-Cl Stretch~800 - 600Strong
Aromatic C-H Bend900 - 675Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₁₄H₉ClS), high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement.

The mass spectrum would show a molecular ion peak [M]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak with about one-third the intensity of the [M]⁺ peak would be expected, confirming the presence of one chlorine atom.

The fragmentation pattern would likely involve the loss of chlorine (Cl•) and sulfur-containing fragments. Based on the fragmentation of the parent dibenzo[b,f]thiepine, which shows a prominent peak corresponding to the loss of a sulfur atom, and studies on chlorinated derivatives, key fragmentation pathways can be predicted. nih.govresearchgate.net

Predicted Key Fragments in the Mass Spectrum of this compound:

m/z Value Predicted Fragment Identity Notes
244/246[C₁₄H₉ClS]⁺ (M⁺/M+2⁺)Molecular ion peak cluster
209[C₁₄H₉S]⁺Loss of Cl radical
177[C₁₄H₉]⁺Loss of S from the [M-Cl]⁺ fragment
High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the structural elucidation of organic compounds. Unlike standard mass spectrometry, HRMS provides the high mass accuracy required to determine the elemental formula of a molecule from its exact mass. This is achieved using advanced mass analyzers such as Time-of-Flight (TOF) or Orbitrap. rsc.org

For dibenzo[b,f]thiepine derivatives, HRMS is crucial for confirming the molecular formula by comparing the experimentally measured mass with the theoretically calculated mass. For instance, in studies of related compounds like the degradation products of Zotepine (B48254), liquid chromatography coupled with a quadrupole time-of-flight mass spectrometer (LC-QTOF-MS) was used to obtain accurate mass measurements, confirming proposed structures. researchgate.net While specific HRMS data for this compound is not widely published, the analysis of a structurally similar ion, (8-chlorodibenzo[b,f]thiepin-10-yl) oxonium, illustrates the precision of the technique. researchgate.net

Table 1: HRMS Data for a Related Dibenzo[b,f]thiepine Derivative Ion

Proposed Formula Calculated m/z Measured m/z Mass Error (ppm)
C₁₄H₉OClS 261.0135 261.0140 1.9

Data derived from the analysis of (8-chlorodibenzo [b,f] thiepin-10-yl) oxonium, a related structure. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful tool used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. biorxiv.org This process involves selecting a precursor ion, subjecting it to collision-induced dissociation (CID), and then mass-analyzing the fragment ions. nih.govresearchgate.net The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure and connectivity. d-nb.info

The fragmentation pathways of dibenzo[b,f]thiepine derivatives have been investigated using techniques like LC-ESI-MS/MS. researchgate.net For the related (8-chlorodibenzo[b,f]thiepin-10-yl) oxonium ion ([M+H]⁺ at m/z 261), a distinct fragmentation pattern is observed. The spectrum shows abundant product ions corresponding to specific neutral losses, which helps in confirming the core structure. researchgate.net This approach allows for the confident identification of the compound and its metabolites or degradation products in complex mixtures. researchgate.net

Table 2: Proposed MS/MS Fragmentation Pathway for the [M+H]⁺ Ion of a Related Dibenzo[b,f]thiepine Derivative

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss
261 231 HCHO (Formaldehyde)
231 197 H₂S (Hydrogen Sulfide)
261 225 HCl (Hydrogen Chloride)

Fragmentation data based on the analysis of (8-chlorodibenzo [b,f] thiepin-10-yl) oxonium. researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and by-products, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC)

High-Performance Liquid Chromatography (HPLC) is the most common method for the purity assessment and quantitative analysis of dibenzo[b,f]thiepine derivatives. researchgate.netsemanticscholar.org Reversed-phase HPLC (RP-HPLC) is particularly effective, typically employing a C18 stationary phase. researchgate.netjfda-online.com

A simple, precise, and accurate stability-indicating gradient RP-HPLC method has been developed for the quantitative determination of the related compound Zotepine and its degradation products. researchgate.net Such a method allows for the separation of the main compound from its various stress-degradation products, demonstrating its specificity. researchgate.net The method's validation according to ICH guidelines ensures its reliability for linearity, accuracy, precision, and robustness. researchgate.net While specific UFLC methods are not detailed in the literature for this compound, the principles of faster analysis times with UFLC systems are directly applicable.

Table 3: Example of HPLC Conditions for Analysis of a Related Dibenzo[b,f]thiepine Compound

Parameter Condition
Column Phenomenex C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of A: 0.05% Trifluoroacetic Acid (TFA) and B: Acetonitrile
Detection UV at 254 nm
Run Time 20.0 min

Conditions are based on the validated method for Zotepine. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another valuable technique for the analysis of volatile and thermally stable compounds. notulaebotanicae.ro It is suitable for assessing the purity of this compound, provided the compound does not degrade at the temperatures used in the injector and column. upmc.fr

The parent compound, Dibenzo[b,f]thiepin (B8686691), has been analyzed by GC-MS, providing characteristic mass spectral data that can be used for its identification. nih.gov The electron ionization (EI) mass spectrum of Dibenzo[b,f]thiepin shows a molecular ion peak and several fragment ions that are diagnostic for the tricyclic thiepine core. nih.gov This technique can effectively separate the target compound from volatile impurities.

Table 4: GC-MS Data for the Parent Compound Dibenzo[b,f]thiepin

Property Value
Molecular Weight 210.30 g/mol
m/z Top Peak 209
m/z 2nd Highest Peak 178
m/z 3rd Highest Peak 210

Data obtained from the NIST Mass Spectrometry Data Center for Dibenzo[b,f]thiepin. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgajchem-a.com This technique provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and absolute configuration. libretexts.org

For the dibenzo[b,f]thiepine class of compounds, X-ray crystallography is essential for characterizing the conformation of the seven-membered thiepine ring. wikipedia.org Obtaining a single crystal of this compound suitable for X-ray diffraction analysis would yield a detailed model of its solid-state structure. researchgate.net

Conformational Analysis in the Crystalline State

The central seven-membered thiepine ring in the dibenzo[b,f]thiepine system is not planar. wikipedia.org X-ray crystallographic studies on bulky derivatives of thiepine have confirmed that the C₆S ring adopts a nonplanar conformation. wikipedia.org Similarly, crystal structures of related dibenzo[b,f]thiepine derivatives reveal a significantly bent or folded conformation. beilstein-journals.org

A crystallographic analysis of this compound would precisely define the dihedral angles between the two benzo rings and the specific conformation (e.g., boat, twist-boat) of the thiepine ring. This structural information is crucial as the molecular shape influences its physical properties and interactions. The analysis can also reveal details about intermolecular interactions, such as stacking or hydrogen bonding, within the crystal lattice. researchgate.netnih.gov

In-depth Analysis of this compound: Structural Insights Remain Elusive

A comprehensive investigation into the structural elucidation and advanced characterization of this compound reveals a notable absence of publicly available crystallographic data. Despite the significance of the dibenzo[b,f]thiepine scaffold in medicinal chemistry and materials science, a detailed analysis of the crystal structure and intermolecular interactions for the 3-chloro substituted derivative is not currently possible.

The dibenzo[b,f]thiepine core is a tricyclic system composed of two benzene rings fused to a central seven-membered thiepine ring. This structural motif is of considerable interest due to its presence in various pharmacologically active compounds. The substitution pattern on the aromatic rings significantly influences the molecule's conformation, electronic properties, and, consequently, its biological activity and solid-state packing.

While crystallographic studies have been conducted on analogous compounds, such as 8-Chlorodibenzo[b,f]thiepin-10(11H)-one and other derivatives, specific data for this compound is not found in open-access crystallographic databases like the Cambridge Structural Database (CSD). The CSD is the world's primary repository for small-molecule organic and metal-organic crystal structures. nih.govmdpi.com The absence of an entry for this particular compound prevents a detailed discussion of its crystal system, space group, unit cell dimensions, and the specific nature of its intermolecular interactions.

A thorough analysis of intermolecular interactions and crystal packing would typically involve the examination of non-covalent forces such as hydrogen bonds, halogen bonds (involving the chlorine atom), and π-π stacking interactions between the aromatic rings. These interactions are fundamental to understanding the supramolecular assembly of the compound in the solid state, which in turn governs physical properties like melting point, solubility, and stability.

Further research involving the synthesis of single crystals of this compound and their analysis by X-ray diffraction is required to provide the empirical data needed for a complete structural elucidation. Such a study would be invaluable for establishing structure-property relationships within this important class of heterocyclic compounds.

Computational and Theoretical Chemistry Studies on 3 Chlorodibenzo B,f Thiepine

Electronic Structure and Bonding Analysis

The electronic characteristics of 3-Chlorodibenzo[b,f]thiepine are defined by the interplay between the electron-rich sulfur atom, the fused benzene (B151609) rings, and the electron-withdrawing chloro substituent.

Quantum chemical calculations are instrumental in elucidating the electronic properties of dibenzo[b,f]thiepine derivatives. While specific studies on the 3-chloro derivative are not extensively published, data from the parent dibenzo[b,f]thiepine and analogous structures, such as dibenzo[b,f]oxepine and zotepine (B48254) (an 8-chloro derivative), offer significant insights. vdoc.pubnih.gov

Density Functional Theory (DFT) and ab initio methods are commonly used to optimize molecular geometry and calculate electronic parameters. mdpi.com For the related dibenzo[b,f]oxepine, DFT calculations have shown that the scaffold is not planar, adopting a folded, basket-like conformation. nih.gov The introduction of a chlorine atom, an electron-withdrawing group, is expected to influence the electron distribution, molecular orbital energies, and reactivity of the aromatic rings. Frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity and electronic spectra. mdpi.comrsc.org The energy gap between HOMO and LUMO provides information about the molecule's kinetic stability and bioactivity. mdpi.com

Table 1: Calculated Electronic Properties for Parent Thiepine (B12651377) and Related Analogs
CompoundMethodHOMO-LUMO Gap (eV)Key Findings
Thiepine (Parent)QCISD(T)N/A (Barrier calculated)Transition state for inversion is planar. researchgate.net
Dibenzo[b,f]oxepineDFT B3LYP/6-311++G(2d,p)N/AScaffold is non-planar with a basket conformation. nih.gov
8-chloro-...-triazolo...-pyridineDFT B3LYP/6-31G4.36 eVLUMO is mainly located on the pyridine-fused ring system. mdpi.com

Note: Data for the specific this compound is inferred from these related structures. The table is interactive.

Molecular Orbital (MO) theory is essential for understanding the bonding and aromaticity of the central seven-membered thiepine ring. brsnc.in The parent thiepine is predicted to be antiaromatic and is consequently unstable, readily extruding sulfur to form benzene. wikipedia.org However, benzannulation, as in the dibenzo[b,f]thiepine structure, significantly increases the thermal stability of the molecule. beilstein-journals.org

MO calculations on the parent thiepine system, correlated with photoelectron spectroscopy, have assigned the first ionization bands to electrons originating from π-orbitals. smu.edu Theoretical studies on related heterocyclic systems show that the planarity and nodal characteristics of the HOMO are key to understanding reaction symmetries and stability. researchgate.net In the dibenzo[b,f]thiepine framework, the fusion of the benzene rings alters the electronic character of the central thiepine ring, moving it away from the antiaromaticity of the parent monocycle and imparting greater stability.

Conformational Analysis and Energy Landscapes of the Thiepine Ring

The seven-membered thiepine ring is not planar and exhibits significant conformational flexibility. Its preferred shapes and the energy barriers between them are key areas of computational investigation.

The dibenzo[b,f]thiepine system possesses a central seven-membered ring that adopts a stable, non-planar conformation. beilstein-journals.org X-ray crystallography and computational studies consistently show that the thiepine ring exists in a boat-shaped conformation. smu.edursc.org For the closely related dibenzo[b,e]thiepin-11(6H)-one, the thiepin ring is in a distorted boat conformation, with a dihedral angle of 56.5° between the two benzene rings. researchgate.net Similarly, calculations for dibenzo[b,f]oxepine indicate a folded, "basket" or "saddle-shaped" conformation is preferred. nih.gov Therefore, it is predicted that this compound also adopts a stable, boat-like conformation, which minimizes steric strain within the tricyclic system. The geometry is defined by key dihedral angles within the central ring.

Table 2: Computed and Experimental Conformational Data for Thiepine Systems
Compound/SystemMethodConformationKey Parameters (Dihedral Angles)
Thiepine (Parent)ab initio (STO-3G)BoatFolding angles α = 35°, β = 26° smu.edu
Thiepine (Parent)MP2/6-31G(d)Boatα = 50.3°, β = 30.8° beilstein-journals.org
Dibenzo[b,e]thiepin-11(6H)-oneX-ray DiffractionDistorted BoatAngle between benzene planes = 56.5° researchgate.net
Dibenzo[b,f]oxepineDFTBasket/SaddleAngle between aromatic rings ≈ 65-69° nih.gov

The table is interactive.

The boat conformation of the thiepine ring is flexible and can undergo a conformational ring flip. This process involves passing through a higher-energy, planar transition state. beilstein-journals.org Computational studies have estimated the energy barrier for this ring inversion. For the parent thiepine, the calculated barrier is approximately 8.3 kcal·mol⁻¹ (or 30.5 kJ·mol⁻¹), which is significantly higher than that for the analogous oxepine (3.5 kcal·mol⁻¹). researchgate.netbeilstein-journals.org This higher barrier is attributed to the increased antiaromatic destabilization of the flattened thiepine ring in the transition state. beilstein-journals.org The process of ring inversion is crucial for understanding the dynamic behavior of these molecules and the potential for different conformers to exist in equilibrium. scribd.com Ab initio calculations on other seven-membered heterocyclic rings, like diazepines, have successfully modeled this inversion process and are in good agreement with experimental data. nih.gov

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a vital tool for mapping out potential reaction mechanisms, identifying intermediates, and characterizing the transition states involved. researchgate.net While specific mechanistic studies on this compound are scarce, research on related compounds provides a framework for understanding its reactivity.

One relevant area is the study of alkylation reactions on similar scaffolds. For instance, the mechanism of alkylation of 2-chloro-10,11-dihydro-dibenzo[b,f]thiepin-11-one has been investigated, showing how computational models can help understand regioselectivity (e.g., C-alkylation vs. O-alkylation). vdoc.pub

Furthermore, computational studies on the parent thiepine have explored its thermal instability, modeling the valence isomerization to thianorcaradiene and subsequent sulfur extrusion to form benzene. vdoc.pubwikipedia.org The benzannulation in dibenzo[b,f]thiepine provides significant stabilization against this decomposition pathway. vdoc.pubbeilstein-journals.org DFT calculations can be used to explore the transition states of such reactions, providing activation energies and confirming reaction pathways through techniques like Intrinsic Reaction Coordinate (IRC) calculations. researchgate.net For this compound, theoretical modeling could predict the outcomes of electrophilic aromatic substitution, exploring how the existing chloro group and the thiepine ring direct incoming electrophiles.

Computational Elucidation of Degradation Pathways and Intermediates

No specific studies detailing the computational elucidation of degradation pathways for this compound were identified. Theoretical investigations in this area would typically involve methods like Density Functional Theory (DFT) to model the reaction mechanisms of degradation, for instance, through oxidation, hydrolysis, or photodegradation. These studies would aim to identify the most likely degradation products and the energetic barriers associated with their formation, thus providing insight into the compound's environmental fate and persistence.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

There is a lack of published research on the theoretical prediction of reactivity, regioselectivity, and stereoselectivity for this compound. Computational approaches, such as the analysis of frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps, are standard practice for predicting how a molecule will interact with reagents. researchgate.net These calculations could determine, for example, the most probable sites for electrophilic or nucleophilic attack on the this compound scaffold, and predict the stereochemical outcome of reactions at chiral centers.

Spectroscopic Property Prediction through Computational Methods

While computational methods for predicting spectroscopic properties are highly advanced yukiozaki.comnih.gov, specific applications to this compound are not found in the available literature.

Simulated NMR and IR Spectra for Comparative Analysis

No published data were found for simulated Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra of this compound. Quantum chemical calculations are frequently used to predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. mdpi.comnih.gov These theoretical spectra, when compared with experimental data, can be a powerful tool for structural confirmation and analysis.

Prediction of UV-Vis Absorption and Fluorescence Characteristics

Specific theoretical predictions of the UV-Vis absorption and fluorescence characteristics for this compound are not available. Methods such as Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to calculate the electronic transitions that correspond to UV-Vis absorption maxima. mdpi.comkarazin.ua For related dibenzo[b,f]thiepine compounds, there are mentions of using methods like CNDO/S for the calculation of CD spectra to determine absolute configurations, indicating that such computational approaches are viable for this class of molecules. vdoc.pub

Synthetic Derivatives and Structural Analogues of 3 Chlorodibenzo B,f Thiepine

Design Principles for Modifying the Dibenzo[b,f]thiepine Core

Modification of the dibenzo[b,f]thiepine core is guided by established structure-activity relationship (SAR) principles. managingip.com The primary goal is to identify key structural features that influence the compound's properties. The tricyclic core of dibenzo[b,f]thiepines provides a rigid framework that can be systematically modified. researchgate.netresearchgate.net Design strategies often focus on introducing substituents to the aromatic rings, altering the thiepine (B12651377) ring, and exploring isomers to enhance desired activities while minimizing off-target effects. managingip.comnih.gov A common approach involves the use of a molecular hybridization, which combines the dibenzo[b,f]thiepine core with other pharmacologically relevant fragments to create novel hybrid molecules with potentially improved properties. nih.gov

Synthesis of Substituted 3-Chlorodibenzo[b,f]thiepine Derivatives

The synthesis of substituted this compound derivatives involves a range of organic reactions that allow for precise control over the final structure. These methods facilitate the introduction of various functional groups at different positions of the dibenzo[b,f]thiepine nucleus.

The aromatic rings of the dibenzo[b,f]thiepine core are common sites for modification. beilstein-journals.org For instance, the synthesis of 8-chloro-10-(2-dimethylaminoethoxy)dibenzo[b,f]thiepin and its related compounds has been reported, highlighting the introduction of an aminoethoxy group. nih.gov Research has also explored the introduction of various substituents on the phenyl rings to create analogues with different electronic and steric properties. researchgate.net

A general synthetic route to achieve aromatic substitution can involve multi-step sequences. For example, the synthesis of 2-chlorodibenzo[b,f]thiepin-10(11H)-one can be achieved through the condensation of o-nitrochlorobenzene with 4-chlorothiophenol, followed by reduction of the nitro group, acylation, and finally, a Friedel-Crafts reaction to form the tricyclic system. evitachem.com

Table 1: Examples of Aromatic Ring Substituted Dibenzo[b,f]thiepine Derivatives

Compound Name Substituent(s) Reference(s)
8-chloro-10-(2-dimethylaminoethoxy)dibenzo[b,f]thiepin 8-Chloro, 10-(2-dimethylaminoethoxy) nih.gov
2-chlorodibenzo[b,f]thiepin-10(11H)-one 2-Chloro, 10-oxo evitachem.com
Dibenzo[b,f]thiepin-2-ol, 10,11-dihydro-8-chloro-11-(4-methyl-1-piperazinyl)-, dihydrochloride 2-Hydroxy, 8-Chloro, 11-(4-methyl-1-piperazinyl) ontosight.ai

Modifications to the central thiepine ring are crucial for altering the conformational and electronic properties of the molecule. Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone is a common transformation. researchgate.netgoogle.com For example, dibenzo[b,e]thiepine 5,5-dioxide has been studied, indicating the accessibility of the oxidized forms. vdoc.pub The introduction of a carbonyl group at the 10-position to form dibenzo[b,f]thiepin-10(11H)-one is another key modification, which serves as a versatile intermediate for further functionalization. researchgate.net These ketones can be synthesized via intramolecular Friedel-Crafts acylation of appropriate precursors.

The synthesis of dibenzo[b,f]oxepine-10,11-dione derivatives has been achieved through an N-Heterocyclic Carbene (NHC)-catalyzed intramolecular benzoin (B196080) condensation followed by oxidation. rsc.org A similar strategy can be envisioned for the thiepine analogues.

Structure-Reactivity and Structure-Property Relationship Studies in Analogues

Structure-reactivity and structure-property relationship studies are essential for understanding how chemical modifications impact the behavior of dibenzo[b,f]thiepine analogues. managingip.com For example, the introduction of different substituents on the aromatic rings can influence the electronic distribution and, consequently, the reactivity of the molecule. The oxidation state of the sulfur atom also plays a significant role; for instance, the sulfur atom in some thiepines has been found to be unusually unreactive compared to diphenylsulfide. rsc.orgrsc.org

Computational studies, in conjunction with experimental data, are often employed to rationalize these relationships. For instance, the lipophilicity of dibenzo[b,f]thiepine derivatives, a key property influencing drug absorption, has been shown to be significantly affected by the nature of the substituents. researchgate.net

Synthesis of Dihydrodibenzo[b,f]thiepines and Other Reduced Forms

The synthesis of reduced forms of the dibenzo[b,f]thiepine ring system, such as 10,11-dihydrodibenzo[b,f]thiepines, is a significant area of investigation. These compounds often exhibit different pharmacological profiles compared to their unsaturated counterparts. tandfonline.com

A common synthetic strategy involves the reduction of the corresponding ketone or the double bond in the thiepine ring. For example, 8-chloro-10-hydroxy-7-methoxy-10,11-dihydrodibenzo(b,f)thiepine can be synthesized by the reduction of the corresponding ketone with sodium borohydride. prepchem.com Another approach involves the ring closure of a suitable precursor. For instance, chiral thiepines have been constructed using sulfur diimidazole in combination with bislithiated carbon fragments. rsc.orgrsc.org A process for producing 10,11-dihydrodibenzo[b,f]-thiepin-1,3-diol involves the reduction of the ketone group in 7,9-dihydroxy-10,11-dihydrodibenzo[b,f]thiepin-10-one. google.com

Table 2: Examples of Reduced Dibenzo[b,f]thiepine Derivatives

Compound Name Key Structural Feature Reference(s)
8-chloro-10-hydroxy-7-methoxy-10,11-dihydrodibenzo(b,f)thiepine Dihydrothiepine ring, Hydroxy group prepchem.com
10,11-dihydrodibenzo[b,f]-thiepin-1,3-diol Dihydrothiepine ring, Diol google.com

Exploration of Isomeric Dibenzo[b,f]thiepines (e.g., Positional Isomers of Chlorine)

The exploration of isomeric forms of chlorodibenzo[b,f]thiepine is crucial for a comprehensive understanding of the structure-activity landscape. The position of the chlorine atom on the aromatic rings can significantly influence the molecule's properties. For example, while this compound is a key compound, other positional isomers such as 2-chloro and 8-chloro derivatives are also of interest. nih.govevitachem.com

The synthesis of specific isomers requires regioselective synthetic methods. For instance, the synthesis of 2-chlorodibenzo[b,f]thiepin-10(11H)-one starts with precursors that have the chlorine atom at the desired position. evitachem.com Similarly, the synthesis of anti and syn isomers of related pentacyclic compounds has been reported, highlighting the importance of stereochemistry in this class of molecules. rsc.org

Comparative Studies with Dibenzo[b,e]thiepine Analogues and Related Heterocycles

The position of the sulfur atom within the tricyclic system distinguishes dibenzo[b,f]thiepines from their dibenzo[b,e]thiepine isomers. This seemingly subtle structural change can lead to significant differences in the three-dimensional shape and electronic properties of the molecules, which in turn affects their interaction with biological targets. For instance, in a study comparing dibenzo[b,e]oxepine derivatives with their dibenzo[b,e]thiepine counterparts, the sulfur-containing compounds exhibited significantly higher antimicrobial activity. nih.gov This suggests that the replacement of the oxygen atom with a sulfur atom, a common bioisosteric substitution, can be a beneficial strategy for enhancing the biological activity of this class of compounds. nih.gov

Furthermore, the oxidation state of the sulfur atom in the thiepine ring can also modulate activity. Oxidation of the sulfur in dibenzo[b,e]thiepine to the corresponding sulfone was found to decrease the antimicrobial activity, indicating that the sulfide (B99878) linkage is crucial for this particular biological effect. nih.gov

The dibenzo[b,f]thiepine nucleus is a key structural feature in a number of pharmacologically active compounds. For example, zotepine (B48254), an atypical antipsychotic, is an 8-chloro derivative of dibenzo[b,f]thiepine. lookchem.comgoogle.com The synthesis of zotepine typically involves the condensation of 8-chlorodibenzo[b,f]thiepin-10(11H)-one with an appropriate aminoethyl chloride. lookchem.com This highlights the importance of the chlorinated dibenzo[b,f]thiepinone as a key intermediate in the synthesis of neuroleptics. While zotepine is an 8-chloro isomer, the synthetic strategies employed could likely be adapted for the synthesis of 3-chloro analogues.

The substitution pattern on the dibenzo[b,f]thiepine ring system is a critical determinant of pharmacological activity. The synthesis of various substituted dibenzo[b,f]thiepin-10(11H)-ones serves as a gateway to a wide range of derivatives. For instance, 2-chlorodibenzo[b,f]thiepin-10(11H)-one is a precursor for compounds with potential anti-inflammatory and antipsychotic effects. evitachem.com The synthesis of this intermediate can be achieved through a multi-step process involving a condensation reaction, reduction, acylation, and subsequent Friedel-Crafts cyclization. evitachem.com A similar approach could potentially be employed for the synthesis of the 3-chloro isomer.

The table below provides a comparative overview of the isomeric chloro-substituted dibenzo[b,f]thiepinones, which are key precursors for various derivatives.

Compound NamePosition of ChlorineMolecular FormulaMolecular Weight ( g/mol )Key Applications/Research Interest
2-Chlorodibenzo[b,f]thiepin-10(11H)-one2C₁₄H₉ClOS260.74Precursor for potential anti-inflammatory and antipsychotic agents. evitachem.com
3-Chlorodibenzo[b,f]thiepin-10(11H)-one3C₁₄H₉ClOS260.74Intermediate for novel derivatives; less studied compared to other isomers.
8-Chlorodibenzo[b,f]thiepin-10(11H)-one8C₁₄H₉ClOS260.74Key intermediate in the synthesis of the atypical antipsychotic drug, zotepine. lookchem.comchemicalbook.com

The reactivity of the dibenzo[b,f]thiepine core is also influenced by its substituents. The chlorine atom, being an electron-withdrawing group, can affect the electron density of the aromatic rings and the reactivity of other functional groups present in the molecule. For example, 2-chlorodibenzo[b,f]thiepin-10(11H)-one can undergo nucleophilic substitution at the chlorine position, electrophilic aromatic substitution on the rings, and reduction of the carbonyl group. evitachem.com

In comparison to other heterocyclic systems, dibenzo[b,f]thiepines are thermally more robust than their monocyclic thiepine counterparts due to benzannulation. beilstein-journals.org This stability makes them attractive scaffolds for drug design. The biological activity of dibenzo[b,f]azepines, which are nitrogen-containing analogues of dibenzo[b,f]thiepines, has also been extensively studied, with many compounds exhibiting effects on the central nervous system. beilstein-journals.org This suggests that the tricyclic framework itself is a privileged structure for CNS activity, and modifications of the heteroatom and substitution pattern, as in this compound, can fine-tune the pharmacological profile.

Q & A

Q. What are the established synthetic pathways for 3-Chlorodibenzo[b,f]thiepine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound derivatives typically involves multi-step reactions, such as condensation, cyclization, and halogenation. For example, in related dibenzothiepine syntheses, refluxing with potassium carbonate and acetone under anhydrous conditions has been employed to facilitate nucleophilic substitution and ring closure . Purification often involves liquid-liquid extraction (e.g., ether/acidic aqueous phases) and column chromatography. Optimization may require adjusting reaction time, temperature, and stoichiometric ratios of reagents like potassium iodide (as a catalyst) . Monitoring reaction progress via thin-layer chromatography (TLC) and characterizing intermediates using 1H^1H-NMR can improve reproducibility.

Q. Which spectroscopic and crystallographic techniques are most reliable for structural elucidation of this compound?

Methodological Answer: Single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguous structural determination. For example, dibenzothiepine derivatives have been analyzed using XRD to confirm dihedral angles between aromatic rings and boat conformations in seven-membered thiepine rings . Complementarily, 1H^1H- and 13C^{13}C-NMR can identify substituent positions and electronic environments, while mass spectrometry (MS) verifies molecular weight. For refinement of crystallographic data, software like SHELXL (via the SHELX suite) is widely used for small-molecule structures due to its robustness in handling high-resolution data .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites of electrophilic or nucleophilic attack. For instance, studies on dibenzo[b,f]thiepine derivatives have used DFT to analyze ketone reactivity in Claisen condensations . Molecular docking simulations against protein targets (e.g., serotonin or dopamine receptors) may explain bioactivity trends observed in pharmacological assays, as seen with antipsychotic thiepine derivatives . Software like Gaussian or AutoDock, coupled with crystallographic data from the Protein Data Bank (PDB), enables hypothesis-driven design of analogs.

Q. What experimental strategies resolve contradictions in reported pharmacological data for this compound derivatives?

Methodological Answer: Contradictions in bioactivity data (e.g., receptor affinity vs. functional inhibition) often arise from differences in assay conditions (e.g., cell lines, agonist concentrations). For example, thiepine-based antipsychotics show variable anticholinergic effects depending on the model system (e.g., rat urinary bladder vs. human receptors) . To address this:

  • Standardize assays using isogenic cell lines (e.g., BA/F3 cells for kinase studies) .
  • Validate findings with orthogonal methods (e.g., radioligand binding vs. functional cAMP assays).
  • Apply reliability criteria (e.g., EPA/ATSDR guidelines) to classify studies based on experimental rigor and documentation quality .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced selectivity?

Methodological Answer: SAR studies require systematic modification of substituents (e.g., halogen position, alkyl groups) followed by bioactivity profiling. For example:

  • Introducing a chloro group at position 3 in dibenzothiepines may enhance receptor binding by modulating electron density .
  • Comparative analysis of analogs (e.g., 3-chloro vs. 11-chloro derivatives) can identify critical steric or electronic factors .
  • High-throughput screening (HTS) in target-specific assays (e.g., 5-HT receptor panels) coupled with multivariate statistical analysis (e.g., PCA) can prioritize lead compounds .

Data Analysis and Reporting

Q. What statistical and crystallographic practices ensure reproducibility in studies involving this compound?

Methodological Answer:

  • For crystallography: Report data-to-parameter ratios (>15:1) and R factors (<0.05) to ensure refinement quality . Use SHELXL for robust handling of twinned or high-symmetry data .
  • For pharmacological Adopt ICH E3 guidelines for clinical study reports, including detailed descriptions of statistical methods (e.g., ANOVA, Bonferroni correction) and adverse event documentation .
  • Use tools like EPIWIN for environmental fate modeling, ensuring physicochemical property data align with reference handbooks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.